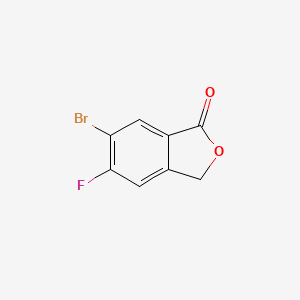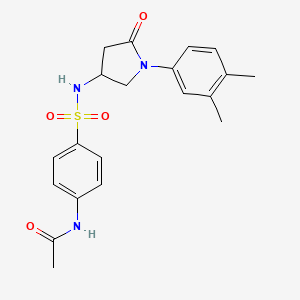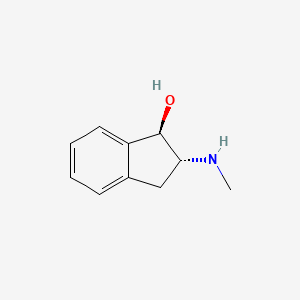
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in maintaining energy homeostasis in the body. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
作用机制
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that allosterically activate the enzyme. Activated AMPK then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in various cell types and tissues. In skeletal muscle cells and adipocytes, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide increases glucose uptake and insulin sensitivity. In cancer cells, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide inhibits cell proliferation and induces apoptosis. In neuronal cells, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide improves cognitive function and reduces neuroinflammation.
实验室实验的优点和局限性
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages as a research tool, including its specificity for AMPK activation, its ability to activate AMPK in the absence of AMP, and its ability to activate all isoforms of AMPK. However, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide also has some limitations, including its potential off-target effects and its ability to activate other kinases at high concentrations.
未来方向
There are several potential future directions for research on 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. Another area of interest is the development of more potent and selective AMPK activators based on the structure of 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. Additionally, further research is needed to elucidate the downstream targets of AMPK activation by 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide and its potential off-target effects.
合成方法
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep process involving the condensation of 2-ethylbenzylamine with ethyl 2-cyanoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and subsequent cyclization to form the pyrazole ring. The carboxamide group is then introduced via reaction with chloroacetyl chloride.
科学研究应用
5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in various preclinical models, and its potential therapeutic applications have been investigated in several diseases. In diabetes, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. In cancer, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, 5-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
5-amino-N-(2-ethylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-9-6-4-5-7-10(9)15-13(18)11-8-12(14)17(2)16-11/h4-8H,3,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMZWCISSYPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

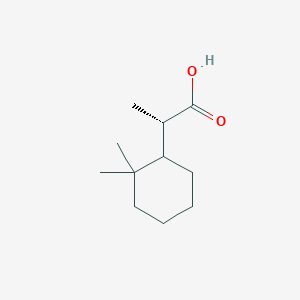
![2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2907641.png)

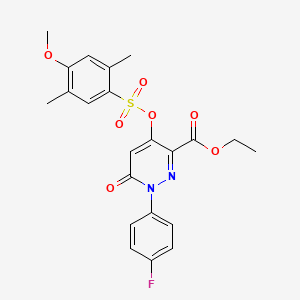
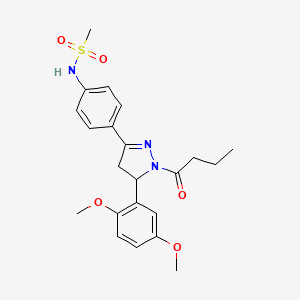


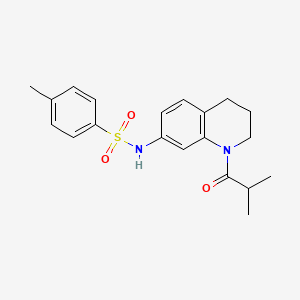
![4-[3-(2-Ethylphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2907652.png)

![3-[(2-Chlorophenyl)amino]butanenitrile](/img/structure/B2907654.png)
